molecular formula C24H26N2O3S B2541245 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899911-24-1

1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2541245
CAS No.: 899911-24-1
M. Wt: 422.54
InChI Key: ICZJLTNZMQYIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C24H26N2O3S and its molecular weight is 422.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Han et al. (2020) detailed the synthesis of 7,9-diazaspiro[4.5]dec-1-enes, highlighting a reaction mechanism that yields products with different regioselectivity and diastereoselectivity, which could be relevant to the synthesis of the compound (Han, Zheng, Zhang, & Yan, 2020).
  • Farag, Elkholy, and Ali (2008) reported on the synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives and related compounds, which are structurally similar to the compound of interest, thereby providing insights into its chemical behavior (Farag, Elkholy, & Ali, 2008).

Potential Medical Applications

  • Kumar et al. (2010) synthesized enantiomerically pure spiroisoxazolidines, including diazaspiro[4.5]decanes, and evaluated their antimycobacterial activity, indicating potential therapeutic applications (Kumar et al., 2010).
  • Flefel et al. (2019) developed a novel series of spirothiazolidines analogs, demonstrating significant anticancer activities. This study underscores the relevance of spiro compounds in developing new therapeutic agents (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Structural Analysis

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-(4-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-16-7-9-17(10-8-16)21-23(30)26(24(25-21)13-5-4-6-14-24)22(27)18-11-12-19(28-2)20(15-18)29-3/h7-12,15H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZJLTNZMQYIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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